molecular formula C8H15NO2 B15156735 Ethyl 4-methylpyrrolidine-2-carboxylate

Ethyl 4-methylpyrrolidine-2-carboxylate

Cat. No.: B15156735
M. Wt: 157.21 g/mol
InChI Key: DIBKCNKVDZNMDH-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-methylpyrrolidine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-methylpyrrolidine+ethyl chloroformateethyl 4-methylpyrrolidine-2-carboxylate+HCl\text{4-methylpyrrolidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-methylpyrrolidine+ethyl chloroformate→ethyl 4-methylpyrrolidine-2-carboxylate+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methylpyrrolidine-2-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Ethyl 4-methylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring, used in various chemical syntheses.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.

Uniqueness: this compound is unique due to its specific ester functional group, which allows for a variety of chemical modifications and applications in different fields.

Properties

IUPAC Name

ethyl 4-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBKCNKVDZNMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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